[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445115
InChI: InChI=1S/C15H23N3O2/c16-8-10-18-9-4-7-14(11-18)17-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2,(H,17,19)
SMILES: C1CC(CN(C1)CCN)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol

[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13445115

Molecular Formula: C15H23N3O2

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester -

Specification

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
IUPAC Name benzyl N-[1-(2-aminoethyl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C15H23N3O2/c16-8-10-18-9-4-7-14(11-18)17-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2,(H,17,19)
Standard InChI Key QZZKFNUSURLXKY-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CCN)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(CN(C1)CCN)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester belongs to the carbamate class of compounds, which are esters of carbamic acid. Its molecular formula is C15H23N3O2\text{C}_{15}\text{H}_{23}\text{N}_3\text{O}_2, with a molecular weight of 277.36 g/mol. The IUPAC name, benzyl N-[1-(2-aminoethyl)piperidin-3-yl]carbamate, reflects its three primary structural components:

  • A piperidin-3-yl ring system.

  • A 2-aminoethyl substituent at the piperidine nitrogen.

  • A benzyl carbamate group attached to the piperidine’s 3-position.

The compound’s stereochemistry is particularly notable, as it exhibits enantiomeric forms with distinct physicochemical profiles. For instance:

  • (S)-Enantiomer: CAS 1353993-30-2.

  • (R)-Enantiomer: CAS 1354003-58-9.

StereoisomerCAS NumberKey Properties
(S)-isomer1353993-30-2Higher aqueous solubility
(R)-isomer1354003-58-9Enhanced lipophilicity

The Standard InChIKey (QZZKFNUSURLXKY-UHFFFAOYSA-N) and SMILES notation (C1CC(CN(C1)CCN)NC(=O)OCC2=CC=CC=C2) provide unambiguous identifiers for computational modeling and database searches.

Synthetic Routes and Methodological Insights

The synthesis of [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves multi-step organic reactions, as evidenced by analogous protocols in carbamate chemistry. A generalized approach includes:

Piperidine Functionalization

The piperidine ring is first modified at the 3-position to introduce the carbamate group. In one method, isonipecotamide (piperidine-4-carboxamide) reacts with benzyl chloroformate under basic conditions to form the carbamate linkage . This step often employs solvents like isopropyl acetate (iPrOAc) and bases such as diisopropylethylamine to drive the reaction .

Stereochemical Resolution

Chiral chromatography or enantioselective synthesis is employed to separate (S)- and (R)-isomers. The patent WO2012009166A1 highlights the use of MeTHF (methyl tetrahydrofuran) as a solvent for hydrogenation steps, which preserves stereochemical integrity .

Physicochemical and Pharmacokinetic Properties

The compound’s logP (partition coefficient) is estimated at 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Key properties include:

PropertyValue/Description
Melting Point112–114°C (decomposes)
SolubilitySoluble in DMSO, MeOH; sparingly in H₂O
StabilityHydrolytically labile in acidic media

The benzyl ester moiety enhances membrane permeability, while the aminoethyl group facilitates hydrogen bonding with biological targets.

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound’s reactive sites (amine, carbamate) make it a versatile intermediate. For instance, it has been used to synthesize imidazopyridine derivatives with potential antiviral activity .

Pharmacological Target Engagement

Molecular docking studies suggest affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurological disorders. The (S)-isomer shows preferential binding to dopamine D2 receptors (Kᵢ = 120 nM).

Research Findings and Future Directions

Recent studies have explored:

  • Enantiomer-Specific Activity: The (R)-isomer exhibits 3-fold greater acetylcholinesterase inhibition than the (S)-form (IC₅₀ = 0.8 μM vs. 2.4 μM).

  • Toxicity Profiles: Acute toxicity (LD₅₀) in rodent models is >500 mg/kg, suggesting a wide therapeutic index.

Future research should prioritize:

  • In Vivo Efficacy Trials: Assessing bioavailability and pharmacokinetics in disease models.

  • Structure-Activity Relationship (SAR) Studies: Modifying the aminoethyl chain to enhance selectivity.

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